Lipophilicity Enhancement: Quercetin 3-Caprylate vs. Parent Quercetin Aglycone
Enzymatic 3-O-acylation with caprylic acid (C8:0) significantly elevates the lipophilicity of quercetin 3-caprylate relative to the parent quercetin aglycone. In the systematic study by Peng & Shahidi (2022), lipophilicity of quercetin monoesters was demonstrated to increase proportionally with the carbon number of the acyl donor . Quercetin 3-caprylate (C8) occupies an intermediate position within the homologous series (C2–C18), with lipophilicity exceeding that of quercetin acetate (C2) and quercetin butyrate (C4), while remaining lower than quercetin laurate (C12), myristate (C14), and stearate (C18) . Although absolute logP values were not reported numerically in the abstract, Oh et al. (2019) confirmed that calculated lipophilicity of quercetin derivatives increases with fatty acid chain length .
| Evidence Dimension | Lipophilicity (relative ranking by acyl chain length) |
|---|---|
| Target Compound Data | Quercetin 3-caprylate (C8) – intermediate lipophilicity in the C2–C18 monoester series |
| Comparator Or Baseline | Quercetin aglycone (C0, no acyl chain) – baseline lipophilicity; quercetin acetate (C2), quercetin butyrate (C4), quercetin caprate (C10), quercetin laurate (C12), quercetin myristate (C14), quercetin stearate (C18) |
| Quantified Difference | Lipophilicity rank: C0 < C2 < C4 < C6 < C8 < C10 < C12 < C14 < C18 (qualitative trend; absolute logP values not reported in accessible abstract) |
| Conditions | In silico lipophilicity calculation and experimental retention time on reversed-phase HPLC (Peng & Shahidi, 2022; Oh et al., 2019). |
Why This Matters
For procurement decisions, the intermediate C8 chain length of quercetin 3-caprylate offers a deliberate balance between lipophilicity and molecular weight, enabling formulation in lipid-based matrices without the excessive hydrophobicity (and potential crystallization) associated with longer-chain esters (≥C12).
- [1] Peng H, Shahidi F. Quercetin Fatty Acid Monoesters (C2:0-C18:0): Enzymatic Preparation and Antioxidant Activity. J Agric Food Chem. 2022;70(43):14073-14083. PMID: 36259733. View Source
- [2] Oh WY, Ambigaipalan P, Shahidi F. Preparation of Quercetin Esters and Their Antioxidant Activity. J Agric Food Chem. 2019;67(38):10653-10659. PMID: 31464427. View Source
